molecular formula C15H23N5 B11731688 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11731688
M. Wt: 273.38 g/mol
InChI Key: YXDPLWVGKYTNLH-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring at the 4-position with a cyclopentylmethyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Methylation: The final step involves the methylation of the pyrazole ring at the 1 and 3 positions using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding pyrazole hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions at the methylated positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Pyrazole hydrides.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features and potential biological activity.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
  • **N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-3-amine

Uniqueness

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C15H23N5/c1-11-8-15(19(3)17-11)16-9-13-10-20(18-12(13)2)14-6-4-5-7-14/h8,10,14,16H,4-7,9H2,1-3H3

InChI Key

YXDPLWVGKYTNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CN(N=C2C)C3CCCC3)C

Origin of Product

United States

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